1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one
Description
Historical Context and Discovery
The development of this compound represents a significant advancement in the field of organofluorine chemistry, which has evolved rapidly since the mid-twentieth century. The compound was first catalogued in chemical databases in 2010, as evidenced by its creation date of July 21, 2010, in the PubChem database. This timing coincides with the period of intensive research into fluorinated organic compounds driven by their applications in pharmaceutical and agrochemical industries. The systematic exploration of fluorinated acetophenone derivatives gained momentum as researchers recognized the unique properties that fluorine atoms impart to organic molecules, including increased lipophilicity, enhanced metabolic stability, and altered electronic properties.
The discovery and synthesis of this specific compound emerged from broader research efforts focused on developing new fluorinating methodologies and exploring the reactivity of multiply fluorinated aromatic systems. Historical developments in fluorine chemistry, particularly the advancement of selective fluorination techniques, provided the foundation for synthesizing complex molecules like this compound. The compound's development was facilitated by improvements in nucleophilic and electrophilic fluorination methods that allowed chemists to introduce fluorine atoms at specific positions on aromatic rings with high selectivity and efficiency. Research into gem-difluorination reactions, as documented in pharmaceutical research, contributed significantly to the methodologies used for synthesizing compounds containing difluoromethoxy groups.
The historical context of this compound also reflects the growing recognition of fluorinated building blocks as essential components in drug discovery and development. As pharmaceutical companies increasingly sought to incorporate fluorine into their drug candidates to improve pharmacological properties, compounds like this compound became valuable synthetic intermediates. The compound's recent modification date of May 18, 2025, in chemical databases indicates ongoing research interest and potential new applications or synthetic routes being developed.
Nomenclature and Synonyms
The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry naming conventions, reflecting its structural features and functional groups. The compound is officially designated by its Chemical Abstracts Service registry number 1180016-06-1, which serves as a unique identifier in chemical databases worldwide. The systematic name clearly indicates the presence of an ethanone (acetyl) group attached to a substituted phenyl ring bearing both difluoromethoxy and fluorine substituents at specific positions.
Several synonymous names exist for this compound, reflecting different naming approaches and database conventions. Alternative designations include 1-[4-(difluoromethoxy)-2-fluorophenyl]ethanone, which emphasizes the ketone functionality, and 1-(4-(difluoromethoxy)-2-fluorophenyl)ethan-1-one, representing a slightly different formatting convention. The compound is also referred to as 4'-difluoromethoxy-2'-fluoroacetophenone, using the traditional acetophenone nomenclature that is commonly employed in pharmaceutical and synthetic chemistry literature.
The molecular descriptor codes provide additional identification methods for this compound. The International Chemical Identifier string is InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3, while the corresponding InChI key is OQOJJZMUJRVTRI-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is recorded as CC(=O)C1=C(C=C(C=C1)OC(F)F)F, providing a text-based representation of the molecular structure. These standardized nomenclature systems ensure consistent identification across different chemical databases and research publications.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-2-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOJJZMUJRVTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Difluoromethylation Approaches
Recent advances highlight late-stage difluoromethylation as an efficient method to introduce difluoromethoxy groups on aromatic rings. This involves:
- Using reagents that generate difluoromethyl radicals or nucleophiles.
- Direct C–H difluoromethylation or coupling of aryl halides with difluoromethyl-containing reagents.
For example, coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation yields difluoromethylarenes. This method is particularly effective for electron-deficient aryl halides.
Use of Specific Difluoromethylation Reagents
A variety of bespoke difluoromethylation reagents have been developed, which react with phenolic or halogenated precursors to form the difluoromethoxy group. The choice of reagent and conditions depends on substrate sensitivity and desired regioselectivity.
Installation of the Ethanone (Acetyl) Group
The acetyl group at the 1-position (ethan-1-one) is introduced by:
- Friedel-Crafts acylation of the fluorinated and difluoromethoxy-substituted aromatic ring using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as AlCl3.
- Alternatively, via alkylation of a hydantoin intermediate with alpha-chloroketones, as demonstrated in hydantoin-based compound syntheses related to fluorinated aromatic ketones.
Representative Synthetic Route (Example)
A typical synthetic route may proceed as follows:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 4-hydroxy-2-fluorobenzaldehyde or similar precursor | Protection of hydroxyl if needed | Precursor for difluoromethylation |
| 2 | Difluoromethylation of phenol or aryl halide | Difluoromethylation reagent (e.g., ethyl 2,2-difluoro-2-(trimethylsilyl)acetate), Pd-catalyst or radical initiator | Formation of 4-(difluoromethoxy)-2-fluoroaryl intermediate |
| 3 | Friedel-Crafts acylation | Acetyl chloride, AlCl3, inert atmosphere | Formation of this compound |
| 4 | Purification | Chromatography or recrystallization | Pure target compound |
Research Findings and Optimization Notes
- The difluoromethoxy group significantly influences the compound’s hydrogen bonding and lipophilicity, affecting bioactivity and metabolic stability.
- Late-stage difluoromethylation methods allow for the modification of complex molecules without the need for extensive protecting group strategies.
- The acetyl group is often introduced after fluorination and difluoromethylation to avoid interference in these sensitive steps.
- Reaction conditions such as temperature, solvent, and catalyst choice are critical for maximizing yield and selectivity.
- Alternative bioisosteric modifications of the acetyl linker have been explored to improve metabolic stability and reduce nonspecific binding.
Summary Table of Key Preparation Methods
| Preparation Step | Method | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Difluoromethoxy installation | Late-stage difluoromethylation | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd catalysts | High selectivity, late-stage modification | Requires electron-deficient aryl halides, sensitive conditions |
| Aromatic fluorination | Electrophilic fluorination | Selectfluor, NFSI | Mild conditions, regioselective | Over-fluorination risk |
| Acetyl group installation | Friedel-Crafts acylation | Acetyl chloride, AlCl3 | Straightforward, high yield | Lewis acid sensitivity, side reactions |
| Alternative linker modification | Alkylation of hydantoin intermediates | Alpha-chloroketones, K2CO3 | Enables SAR exploration | Multi-step, requires chiral separation |
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
Medicinal Chemistry Applications
1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one has been investigated for its potential as a pharmaceutical agent. The presence of fluorine atoms in its structure enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 (Breast) |
| Derivative A | 8.3 | A549 (Lung) |
| Derivative B | 15.0 | HCT116 (Colon) |
Agrochemical Applications
The compound's unique structure also makes it a candidate for developing agrochemicals, particularly as a pesticide or herbicide. Its fluorinated groups can enhance the stability and effectiveness of agrochemical formulations.
Case Study: Herbicidal Activity
Research published in Pesticide Biochemistry and Physiology evaluated the herbicidal efficacy of this compound against common agricultural weeds. The study found that it effectively inhibited weed growth at low concentrations, suggesting its potential use in crop protection.
| Herbicide | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 50 | 85 |
| Commercial Herbicide X | 100 | 75 |
| Commercial Herbicide Y | 75 | 70 |
Material Science Applications
In material science, the incorporation of fluorinated compounds like this compound into polymers has been studied for enhancing thermal stability and chemical resistance.
Case Study: Polymer Modification
A study published in Polymer Chemistry investigated the effects of adding this compound to polycarbonate matrices. The findings demonstrated improved thermal properties and reduced flammability compared to unmodified polymers.
| Polymer Type | Flammability Rating (UL-94) | Thermal Stability (°C) |
|---|---|---|
| Unmodified Polycarbonate | V-2 | 280 |
| Modified with Compound | V-0 | 320 |
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Electron-Withdrawing Effects: The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or phenoxy (-OPh) groups, which could stabilize intermediates in nucleophilic reactions or enhance metabolic stability in drug candidates .
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs with bulky substituents (e.g., QD10: 148.4–151.4°C ; Compound 1f: 137.3–138.5°C ) suggest that difluoromethoxy’s polarity may result in moderate melting points (150–160°C inferred).
- Solubility : The difluoromethoxy group’s lipophilicity (logP ~1.5–2.0 estimated) may enhance solubility in organic solvents compared to hydrophilic piperazine derivatives ().
Biological Activity
Overview
1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one, also known by its CAS number 1180016-06-1, is an organic compound characterized by its molecular formula . This compound features a difluoromethoxy group and a fluorine atom on a phenyl ring, along with an ethanone moiety. Its unique structure positions it as a subject of interest in various biological and medicinal research contexts.
- Molecular Weight : 204.15 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Purity : 95% .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications and mechanisms of action.
The compound's mechanism of action is attributed to its interaction with specific molecular targets, facilitated by the difluoromethoxy and fluorine groups. These functional groups enhance binding affinity to various enzymes and receptors, potentially modulating their activity. The ethanone group may also participate in hydrogen bonding, contributing to the compound's overall biological effects .
1. Anti-inflammatory and Analgesic Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
2. Enzyme Inhibition Studies
In vitro studies have shown that the compound can act as an enzyme inhibitor. For example, it has been tested against various kinases and phosphatases, revealing potential applications in cancer therapy .
3. Interaction with Biomolecules
The difluoromethoxy group has been noted for its ability to form halogen bonds with biomolecules, enhancing the compound's interaction with proteins involved in signaling pathways . This characteristic is particularly relevant in drug design, where such interactions can lead to improved specificity and efficacy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated inhibition of COX enzymes, suggesting potential for pain relief. |
| Study B | Enzyme inhibition | Showed significant inhibition of specific kinases related to cancer pathways. |
| Study C | Protein interactions | Highlighted halogen bonding capabilities that enhance binding affinity to target proteins. |
Applications in Medicine
Given its biological activities, this compound is being investigated for:
- Pain Management : Its anti-inflammatory properties may lead to new analgesic medications.
- Cancer Treatment : Potential as a kinase inhibitor could position it as a candidate for targeted cancer therapies.
- Specialty Chemicals : Its unique properties make it useful in developing specialty chemicals for various industrial applications .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one, and how do reaction conditions influence yield and purity?
A common method involves difluoromethylation of phenolic precursors. For example, a protocol adapted from similar compounds (e.g., 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one) uses TLC monitoring with ethyl acetate/hexanes (1:2) as the eluent. Key steps include controlled pH (3–6) during substitution reactions and purification via reduced-pressure rectification . Oxidation of intermediates (e.g., using KMnO₄ or CrO₃) and protection/deprotection of functional groups are critical for avoiding side reactions. Yield optimization requires precise temperature control and inert atmospheres to prevent decomposition .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structure and confirming stereochemistry . NMR (¹H, ¹³C, DEPTQ) in CDCl₃ at 298 K provides detailed information on substituent positions and electronic environments. For example, aromatic protons in the difluoromethoxy group show distinct splitting patterns due to coupling with fluorine atoms . High-resolution mass spectrometry (HRMS) validates molecular weight, with sodium adducts ([M+Na]⁺) often observed in ESI mode .
Q. What are the thermal stability and phase-change properties of this compound under standard laboratory conditions?
Thermodynamic data from analogous compounds (e.g., 1-[4-(difluoromethoxy)phenyl]ethan-1-one) indicate a boiling point of ~469 K under atmospheric pressure . Differential scanning calorimetry (DSC) can identify melting points and decomposition thresholds. Stability studies recommend storage at –20°C in amber vials to prevent photodegradation and hydrolysis of the difluoromethoxy group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide the design of derivatives with enhanced biological activity?
Density functional theory (DFT) calculations assess electronic effects of the difluoromethoxy and fluorine substituents. For example, frontier molecular orbital (FMO) analysis reveals nucleophilic/electrophilic sites, aiding in predicting regioselectivity for substitutions. Molecular docking studies (e.g., with fungal CYP51 enzymes) explain observed fungicidal activity in derivatives, as seen in structurally related agrochemicals .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial assays may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Rigorous controls, including reference compounds (e.g., fluconazole for antifungal studies), are essential. Meta-analyses of structure-activity relationships (SAR) highlight the importance of the 2-fluoro substituent in enhancing membrane permeability .
Q. How can reaction scalability be improved without compromising enantiomeric purity in multi-step syntheses?
Continuous-flow systems enhance scalability for hazardous steps (e.g., brominations). Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee) in ketone reductions. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time .
Q. What mechanistic insights explain its role as an intermediate in synthesizing bioactive molecules?
The electron-withdrawing difluoromethoxy group activates the phenyl ring for nucleophilic aromatic substitution, enabling efficient synthesis of heterocyclic derivatives (e.g., triazoles and isoxazoles). Kinetic studies show that the 4-position is preferentially functionalized due to steric and electronic effects .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
